Arabinosylhypoxanthine

Antiviral Research Virology Nucleoside Analogs

Rapid in vivo conversion of vidarabine (ara-A) to arabinosylhypoxanthine complicates pharmacokinetic studies. Without an authentic ara-Hx reference standard, discrimination of parent drug from metabolite in HPLC/LC-MS assays is unreliable. Arabinosylhypoxanthine (CAS 7013-16-3) is the definitive analytical solution. • Reference standard for accurate ara-A/ara-Hx discrimination in biological matrices • Synergistic anti-HSV activity with ara-A confirmed by checkerboard titration • Ki = 1000 μM for adenosine deaminase; superior safety vs. ara-C in neonatal models

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
CAS No. 7013-16-3
Cat. No. B105754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinosylhypoxanthine
CAS7013-16-3
Synonyms9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one;  9-β-D-Arabinofuranosylhypoxanthine;  Ara-H;  Arabinosylhypoxanthine;  Hypoxanthine Arabinoside;  NSC 405122
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1
InChIKeyUGQMRVRMYYASKQ-KBNQYOMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arabinosylhypoxanthine (ara-Hx) Overview


Arabinosylhypoxanthine (ara-Hx; CAS 7013-16-3), also known as 9-β-D-arabinofuranosylhypoxanthine, is a purine nucleoside analog and the primary in vivo metabolite of the antiviral drug vidarabine (ara-A) [1]. It possesses intrinsic, though lower, antiviral activity against herpesviruses compared to its parent compound [2]. As a competitive inhibitor of adenosine deaminase, it exhibits a Ki of 1000 μM [3], and it has been studied for its selective inhibition of viral DNA synthesis and for synergistic antiviral effects when combined with ara-A [4][5].

Arabinosylhypoxanthine: No Direct Substitute


Arabinosylhypoxanthine (ara-Hx) presents a unique case in nucleoside analog research because it is both a direct metabolite of vidarabine (ara-A) and an active compound with a distinct pharmacological profile [1]. Unlike many antivirals, ara-Hx demonstrates quantifiable synergy with its parent compound [2] and a reduced toxicity profile compared to cytarabine (ara-C) in sensitive in vivo models [3]. Its specific inhibition constants for adenosine deaminase (Ki = 1000 μM) differ significantly from inosine (Ki = 220 μM), a closely related purine [4]. Therefore, substituting ara-Hx with ara-A, ara-C, or other inosine analogs without considering these specific quantitative differentiators—namely its relative potency, synergistic potential, and toxicity—would lead to critically flawed experimental design and misinterpretation of results.

Arabinosylhypoxanthine: Comparative Evidence


Anti-HSV-1 Potency vs. ara-A

Arabinosylhypoxanthine (ara-Hx) is 10-fold less potent than vidarabine (ara-A) as a virustatic agent against herpes simplex virus type 1 (HSV-1) in a standardized in vitro assay [1]. This quantitative difference is critical for experimental design, as it confirms ara-Hx is not a simple substitute for ara-A.

Antiviral Research Virology Nucleoside Analogs Drug Potency

In Vivo Toxicity vs. Cytarabine

Unlike the highly toxic pyrimidine nucleoside analog cytarabine (ara-C), ara-Hx shows no observable toxicity in a sensitive neonatal rat model at doses up to 20 mg/kg [1]. This is a key differentiator for studies where cytotoxicity is a concern.

Toxicology In Vivo Studies Drug Safety Developmental Biology

Synergy with Vidarabine (ara-A)

Arabinosylhypoxanthine (ara-Hx) acts synergistically with its parent compound, vidarabine (ara-A), in inhibiting herpes simplex virus (HSV) [1]. This synergy is a critical differentiator, as it demonstrates that ara-Hx is not simply an inactive metabolite but can enhance the antiviral effect of ara-A.

Combination Therapy Drug Synergy Antiviral Pharmacology Herpesvirus

ADA Inhibition: ara-Hx vs. Inosine

Arabinosylhypoxanthine (ara-Hx) is a competitive inhibitor of adenosine deaminase, but with a significantly higher inhibition constant (Ki) than the natural product inosine [1]. This quantitative difference defines its specific biochemical interaction and is crucial for studies on enzyme regulation.

Enzymology Inhibitor Kinetics Adenosine Deaminase Biochemical Assay

Viral DNA Synthesis Selectivity vs. IMPY

Arabinosylhypoxanthine (ara-Hx) demonstrates a positive degree of selectivity for inhibiting viral DNA synthesis over cellular DNA synthesis, a property shared with ara-A but not with the alternative DNA synthesis inhibitor IMPY [1][2]. This selectivity index is a quantifiable metric of its therapeutic window in vitro.

Molecular Virology DNA Synthesis Selectivity Index Antiviral Mechanism

Arabinosylhypoxanthine Applications


Pharmacokinetics & Metabolism of Vidarabine

Arabinosylhypoxanthine (ara-Hx) is the primary and rapidly formed metabolite of the antiviral drug vidarabine (ara-A) [1]. Due to this rapid conversion, authentic ara-Hx is an essential reference standard for developing and validating HPLC or LC-MS assays to accurately quantify the disposition of ara-A in biological fluids [2]. Its procurement is non-negotiable for any study aiming to measure the true concentration of the parent drug versus its active metabolite.

Synergistic Antiviral Combinations

As demonstrated by checkerboard titration studies, ara-Hx exhibits quantifiable synergy with ara-A in inhibiting herpes simplex virus [3]. Therefore, ara-Hx is a critical reagent for academic or industrial research programs focused on elucidating the mechanisms of antiviral synergy, developing fixed-dose combination strategies, or screening for compounds that potentiate the activity of purine nucleoside analogs.

Low-Toxicity In Vivo Models

In studies requiring a purine nucleoside analog with minimal developmental or neurological toxicity, ara-Hx is a superior choice over ara-C. Comparative in vivo data show that ara-Hx causes no observable adverse effects in neonatal rats at antiviral-effective doses, whereas ara-C is profoundly toxic [4]. This makes ara-Hx ideal for long-term in vivo studies or those in sensitive developmental models where minimizing compound-related toxicity is paramount.

ADA Regulation Studies

Arabinosylhypoxanthine (ara-Hx) is a well-characterized competitive inhibitor of adenosine deaminase with a defined inhibition constant (Ki) of 1000 μM [5]. It serves as a specific tool compound for biochemical assays aimed at studying the enzyme's substrate specificity, catalytic mechanism, or for use as a control inhibitor in screening for novel ADA modulators.

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